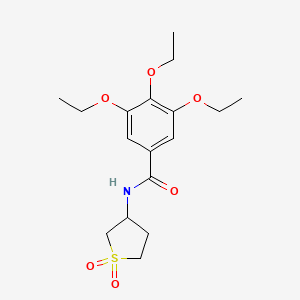

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

One notable application involves the synthesis and characterization of novel compounds. For instance, studies have explored the synthesis of new diamines and their polymerization with different anhydrides to produce polymers with high solubility and thermal stability, indicating potential applications in materials science and engineering (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005). Similarly, research on rhodium(III)-catalyzed annulations highlights the utility of certain compounds in facilitating chemodivergent cyclizations, showcasing their potential in synthetic organic chemistry (Xu, Zheng, Yang, & Li, 2018).

Catalysis and Reactivity

In catalysis, the development of N-heterocyclic carbene (NHC) ligands for transition metals, such as triazolylidenes, has been investigated for their implications in various bond-forming and redox reactions. These studies demonstrate the role of these compounds in enhancing catalytic efficiency and broadening the scope of chemical transformations (Donnelly, Petronilho, & Albrecht, 2013).

Photocatalytic Applications

Furthermore, the photocatalytic degradation of environmental pollutants using modified electrodes has been a subject of research, showing how certain compounds can be utilized to improve the efficiency of electrocatalytic processes for environmental remediation (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Drug Discovery and Medical Research

In the field of drug discovery and medical research, the development of novel synthetic routes for pharmaceutical compounds is critical. Studies have detailed the synthesis of potent receptor antagonists, highlighting the importance of these compounds in the development of new therapeutic agents (Hong, Hynes, Tian, Balasubramanian, & Bonacorsi, 2015).

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. These channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound can lead to changes in cell excitability. This can have various effects at the molecular and cellular levels, depending on the specific physiological context .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO6S/c1-4-22-14-9-12(10-15(23-5-2)16(14)24-6-3)17(19)18-13-7-8-25(20,21)11-13/h9-10,13H,4-8,11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCRBJIOJCHHTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2356028.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)

![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)

![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)

![(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one](/img/structure/B2356050.png)